2-(3-bromophenyl)-N,N-diethylacetamide (CAS 530112-58-4): A Comprehensive Technical Guide on Synthesis, Physicochemical Profiling, and Downstream Applications
2-(3-bromophenyl)-N,N-diethylacetamide (CAS 530112-58-4): A Comprehensive Technical Guide on Synthesis, Physicochemical Profiling, and Downstream Applications
Executive Summary
In modern drug discovery and agrochemical development, the strategic selection of bifunctional building blocks is critical for accelerating structure-activity relationship (SAR) studies. 2-(3-bromophenyl)-N,N-diethylacetamide is a highly versatile, bifunctional intermediate characterized by an aryl bromide moiety and a tertiary acetamide group.
As a Senior Application Scientist, I have structured this whitepaper to provide researchers with an authoritative grounding on this compound. This guide synthesizes its physicochemical identifiers, details a robust and self-validating synthetic methodology, and explores its divergent downstream reactivity—specifically its utility in palladium-catalyzed cross-couplings and alpha-functionalization.
Chemical Identity & Physicochemical Profiling
Accurate chemical identification is the foundational step in any synthetic workflow. The compound features a bromine atom at the meta position of the phenyl ring relative to the acetamide side chain. The tertiary nature of the amide (N,N-diethyl) is a deliberate structural feature that prevents unwanted N-deprotonation during downstream strong-base chemistry (e.g., enolate formation)[1].
Table 1: Core Chemical Identifiers and Properties
| Parameter | Value |
| Chemical Name | 2-(3-bromophenyl)-N,N-diethylacetamide |
| CAS Registry Number | 530112-58-4[2] |
| Molecular Formula | C₁₂H₁₆BrNO[3] |
| Molecular Weight | 270.17 g/mol [2] |
| SMILES String | CCN(CC)C(=O)Cc1cccc(Br)c1[3] |
| InChIKey | QOEWVYZRUYTEOF-UHFFFAOYSA-N[3] |
| Physical State (Predicted) | Viscous oil to low-melting solid at standard temperature and pressure |
| Reactivity Profile | Electrophile (Aryl Bromide), Latent Nucleophile (Alpha-Carbon Enolate) |
Strategic Synthesis & Methodology
Causality in Reagent Selection
The most direct and atom-economical route to 2-(3-bromophenyl)-N,N-diethylacetamide is the amidation of 3-bromophenylacetic acid with diethylamine.
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Coupling Agent (HATU vs. DCC/EDC): Diethylamine is a sterically hindered secondary amine. Traditional carbodiimides like EDC or DCC often result in sluggish kinetics and lower yields due to the formation of less reactive O-acylisourea intermediates. We employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU generates a highly reactive highly electrophilic active ester (OAt ester), driving the amidation of sterically hindered amines to completion rapidly.
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Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the hexafluorophosphate byproduct without competing for the electrophilic center.
Synthetic Workflow Visualization
Caption: Synthetic workflow for 2-(3-bromophenyl)-N,N-diethylacetamide via HATU-mediated amidation.
Self-Validating Experimental Protocol: Amidation
This protocol is designed as a self-validating system; the sequential washing steps ensure the removal of specific byproducts, minimizing the need for complex chromatography.
Step-by-Step Methodology:
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Activation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromophenylacetic acid (1.0 equiv, 10.0 mmol) and anhydrous dichloromethane (CH₂Cl₂, 40 mL) under a nitrogen atmosphere.
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Base Addition: Add DIPEA (3.0 equiv, 30.0 mmol) via syringe. Stir for 5 minutes at room temperature.
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Coupling Agent: Add HATU (1.2 equiv, 12.0 mmol) in one portion. The solution will typically transition to a pale yellow color as the active OAt ester forms. Stir for 15 minutes.
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Amine Addition: Add diethylamine (1.5 equiv, 15.0 mmol) dropwise.
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Reaction Monitoring: Stir the reaction at 25 °C for 16 hours. Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3). The starting acid (UV active, lower Rf) should be completely consumed, replaced by a new, higher Rf spot.
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Quenching & Workup (Self-Purification):
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Dilute the reaction with an additional 40 mL of CH₂Cl₂.
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Wash with 1M HCl (2 × 30 mL) to protonate and remove unreacted diethylamine and basic byproducts.
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Wash with saturated aqueous NaHCO₃ (2 × 30 mL) to remove unreacted 3-bromophenylacetic acid and acidic HATU byproducts.
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Wash with brine (30 mL) to break any micro-emulsions and pre-dry the organic layer.
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Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude product. Purify via flash column chromatography if trace impurities remain.
Mechanistic Reactivity & Downstream Applications
The value of 2-(3-bromophenyl)-N,N-diethylacetamide lies in its orthogonal reactivity profile. The molecule contains two distinct reactive nodes that can be addressed independently under specific catalytic or basic conditions.
Aryl Bromide: Palladium-Catalyzed Cross-Coupling
The meta-bromo substituent is highly susceptible to oxidative addition by zero-valent Palladium (Pd⁰) species. Because the acetamide group is located at the meta position, it exerts a mild electron-withdrawing inductive effect without donating electron density via resonance into the C-Br bond. This slightly increases the electrophilicity of the C-Br bond compared to an unfunctionalized bromobenzene, facilitating faster oxidative addition in Suzuki-Miyaura or Buchwald-Hartwig couplings[4].
Tertiary Amide: Alpha-Functionalization
The alpha-protons (adjacent to the carbonyl) are weakly acidic (pKa ~ 25-30). Because the amide is tertiary (N,N-diethyl), there are no competitive N-H protons (pKa ~ 15-17). Consequently, treatment with a strong, non-nucleophilic base such as Lithium bis(trimethylsilyl)amide (LiHMDS) or Lithium diisopropylamide (LDA) at -78 °C exclusively generates the alpha-enolate. This enolate can subsequently be trapped by alkyl halides or undergo Pd-catalyzed alpha-arylation with other aryl halides[1].
Divergent Reactivity Visualization
Caption: Divergent downstream reactivity of the bifunctional scaffold.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
To demonstrate the utility of the aryl bromide moiety, the following protocol outlines a standard Suzuki cross-coupling.
Step-by-Step Methodology:
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Preparation: In a Schlenk flask, combine 2-(3-bromophenyl)-N,N-diethylacetamide (1.0 equiv, 1.0 mmol), a selected arylboronic acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (3.0 equiv, 3.0 mmol).
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Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes. Causality: Oxygen must be rigorously removed to prevent the oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.
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Catalyst Addition: Quickly add Pd(PPh₃)₄ (0.05 equiv, 5 mol%). Seal the flask and heat to 90 °C for 12 hours.
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Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield the biaryl-acetamide derivative.
References
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ChemSrc. 2-(3-bromophenyl)-N,N-diethylacetamide Physical and Chemical Properties. ChemSrc Database.[Link]
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National Institutes of Health (NIH) / PMC. A General and Practical Palladium-Catalyzed Direct α-Arylation of Amides with Aryl Halides.[Link]
Sources
- 1. A General and Practical Palladium-Catalyzed Direct α-Arylation of Amides with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N,n-diethylacetamide | Sigma-Aldrich [sigmaaldrich.com]
- 3. 530112-58-4_2-(3-bromophenyl)-N,N-diethylacetamideCAS号:530112-58-4_2-(3-bromophenyl)-N,N-diethylacetamide【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 4. 2-[Bis(2-methylphenyl)phosphoryl]-N,N-diethylacetamide (101465-37-6) for sale [vulcanchem.com]
